N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide typically involves several steps. One common method includes the reaction of 2,5-dimethylphenylthiourea with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with tosyl chloride and propanamide under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Due to its antibacterial and antifungal properties, it is explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antibacterial, antifungal, and anti-inflammatory effects .
Comparison with Similar Compounds
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Biological Activity
Molecular Characteristics
- IUPAC Name : N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.45 g/mol
Structural Features
The compound features:
- A thiazole ring , which is a five-membered heterocyclic compound containing sulfur and nitrogen.
- A tosyl group derived from toluenesulfonic acid.
- A 2,5-dimethylphenyl moiety , contributing to its unique physical and chemical properties.
General Biological Properties
Thiazole derivatives are known for a variety of biological activities, including:
- Antimicrobial
- Antifungal
- Anti-inflammatory
- Antitumor properties
While specific studies on N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide are scarce, the presence of the thiazole structure suggests potential for similar activities. The compound's mechanism of action may involve interactions with enzymes and proteins, leading to inhibition of their activity and disruption of biological pathways.
Comparative Analysis with Similar Compounds
A comparison with other thiazole derivatives reveals potential insights into the biological activity of this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide | Contains acetyl group | Antimicrobial potential | Acetylation alters reactivity |
N-[4-(2,5-dimethoxyphenyl)-5-methylthiazol-2-yl]acetamide | Dimethoxy substitution | Potential anticancer properties | Methoxy groups enhance solubility |
N,N-Dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline | Piperazine moiety | Diverse pharmacological profiles | Piperazine enhances bioavailability |
This table illustrates that while these compounds share certain structural motifs (like thiazole rings), their unique substitutions lead to different properties and potential applications in medicinal chemistry.
Synthesis Pathway
The synthesis of this compound typically involves multi-step synthetic routes. One common method includes:
- Reaction of 2,5-dimethylphenylthiourea with α-bromoacetophenone to form the thiazole ring.
- Further reaction with tosyl chloride and propanamide under controlled conditions to yield the final product.
Chemical Reactions Involved
The compound can undergo various chemical reactions:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions at the thiazole ring can be performed using reagents like sodium methoxide.
Research Applications
This compound has several potential applications in:
- Chemistry : As a building block in synthesizing more complex molecules.
- Biology : Exhibiting significant biological activities that could lead to drug development.
- Medicine : Exploring its antibacterial and antifungal properties for therapeutic applications.
- Industry : Utilization in developing new materials and as a catalyst in various chemical reactions.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-5-8-17(9-6-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-12-15(2)4-7-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJJSKUWXURUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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